Tonantzitlolone

Description

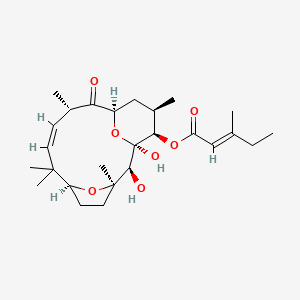

Structure

3D Structure

Properties

Molecular Formula |

C26H40O7 |

|---|---|

Molecular Weight |

464.6 g/mol |

IUPAC Name |

[(1R,2S,3R,6S,8Z,10S,12R,14R,15R)-1,2-dihydroxy-3,7,7,10,14-pentamethyl-11-oxo-16,17-dioxatricyclo[10.3.1.13,6]heptadec-8-en-15-yl] (E)-3-methylpent-2-enoate |

InChI |

InChI=1S/C26H40O7/c1-8-15(2)13-20(27)31-22-17(4)14-18-21(28)16(3)9-11-24(5,6)19-10-12-25(7,33-19)23(29)26(22,30)32-18/h9,11,13,16-19,22-23,29-30H,8,10,12,14H2,1-7H3/b11-9-,15-13+/t16-,17+,18+,19-,22+,23-,25+,26-/m0/s1 |

InChI Key |

YMEAIOHYSIGDJY-VDLZEVDKSA-N |

SMILES |

CCC(=CC(=O)OC1C(CC2C(=O)C(C=CC(C3CCC(O3)(C(C1(O2)O)O)C)(C)C)C)C)C |

Isomeric SMILES |

CC/C(=C/C(=O)O[C@@H]1[C@@H](C[C@@H]2C(=O)[C@H](/C=C\C([C@@H]3CC[C@@](O3)([C@@H]([C@]1(O2)O)O)C)(C)C)C)C)/C |

Canonical SMILES |

CCC(=CC(=O)OC1C(CC2C(=O)C(C=CC(C3CCC(O3)(C(C1(O2)O)O)C)(C)C)C)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

TZL; |

Origin of Product |

United States |

Synthetic Organic Chemistry and Stereochemical Investigations of Tonantzitlolone

Total Synthesis Methodologies

The total synthesis of tonantzitlolone has been achieved through highly convergent and stereoselective routes. These strategies have relied on the masterful implementation of several key reactions to construct the complex macrocyclic framework and establish the numerous stereocenters with precision.

Key Carbon-Carbon Bond-Forming Reactions in Complex Macrocyclic Systems.acs.orgmsu.edursc.orgrsc.orgox.ac.uk

The construction of the this compound carbon skeleton hinged on the successful application of powerful carbon-carbon bond-forming reactions. These reactions were instrumental in assembling the acyclic precursor and subsequently closing the 15-membered ring.

The Julia olefination, a reliable method for the formation of alkenes, played a crucial role in the synthesis of this compound. acs.orgwikipedia.org This reaction, in its modified Julia-Kocienski form, was employed to connect key fragments of the molecule, leading to the formation of a crucial carbon-carbon double bond with high stereoselectivity. acs.org The reaction typically involves the coupling of a phenyl sulfone with an aldehyde or ketone to generate an alkene after a reductive elimination process. wikipedia.org The strategic use of this reaction allowed for the convergent assembly of the this compound backbone. acs.org

The establishment of the correct stereochemistry within the acyclic precursor of this compound was heavily reliant on highly diastereoselective aldol (B89426) reactions. acs.org Specifically, a potassium enolate-based anti-Felkin aldol reaction was utilized to create a new stereocenter with excellent control. acs.orgnih.gov This level of selectivity was critical for ensuring the correct relative stereochemistry of the final natural product. The Felkin-Anh model predicts the stereochemical outcome of nucleophilic attack on a chiral aldehyde, and the "anti-Felkin" outcome refers to the formation of the less favored diastereomer, which in this case was the desired product.

The final and arguably most critical step in the construction of the macrocyclic core of this compound was an E-selective ring-closing metathesis (RCM) reaction. acs.orgnih.govuni-hannover.de RCM has emerged as a powerful tool for the synthesis of large rings, and its application in the this compound synthesis highlights its utility in complex natural product synthesis. The choice of catalyst was crucial in dictating the stereochemical outcome of the newly formed double bond, with specific ruthenium-based catalysts favoring the formation of the desired E-isomer. acs.org This reaction efficiently transformed the linear precursor into the 15-membered macrocycle, completing the carbon skeleton of this compound. acs.org

Highly Selective Aldol Reactions (e.g., Anti-Felkin)

Enantioselective Approaches in Synthesis.rsc.orgrsc.orgnih.gov

The total synthesis of this compound was not only a feat of carbon-carbon bond formation but also a demonstration of exquisite stereochemical control. The absolute configuration of the natural product was established through an enantioselective synthesis, which started from chiral pool materials or employed asymmetric reactions to introduce the initial stereocenters. acs.org This approach ensured that the final synthesized molecule was not a racemic mixture but the single, biologically active enantiomer. The successful enantioselective synthesis provided unambiguous proof of the absolute stereochemistry of this compound. acs.orguni-hannover.de

Elucidation of Absolute and Relative Stereochemistry.acs.orgmsu.edursc.orgrsc.orguni-hannover.de

The determination of the precise three-dimensional arrangement of atoms in this compound, its absolute and relative stereochemistry, was a key objective of the synthetic efforts. ox.ac.uk The first enantioselective total synthesis of this compound definitively established its absolute configuration. acs.orgnih.govuni-hannover.de By synthesizing a single enantiomer and comparing its properties to the natural product, the correct stereochemical assignment was made. This synthetic proof was crucial, as it provided a definitive answer that spectroscopic methods alone could not always unambiguously provide. The synthesis of ent-tonantzitlolone, the enantiomer of the natural product, further solidified the stereochemical assignment. nih.gov

Exploration of Synthetic Analogues and Derivatives of this compound

The complex structure and notable biological activity of this compound have spurred further research into its synthetic modification. The generation of analogues and derivatives serves to explore the chemical space around the natural product, aiming to delineate the structural features essential for its bioactivity and potentially develop new compounds with improved properties.

Design and Synthesis of this compound-Derived Diterpenes

A primary strategy involves modifications to the side chain of the molecule. For instance, studies have described synthetic and semi-synthetic approaches targeting the antitumor-active natural product this compound B, which differs from this compound A in its side chain. researchgate.net These efforts were instrumental in elucidating the unknown absolute configuration of the stereogenic center in the side chain as (R). researchgate.net The synthesis of a series of derivatives allows for a systematic evaluation of their antiproliferative activities against various cancer cell lines. rsc.orgresearchgate.net

The core macrocyclic structure, often assembled through key reactions like ring-closing metathesis (RCM), provides a rigid framework upon which modifications can be made. researchgate.netacs.orgorganic-chemistry.org The development of efficient synthetic methods is crucial for producing these complex analogues for further biological investigation. ontosight.ai

Table 1: Examples of Synthetic Approaches to this compound Analogues This table is interactive. You can sort and filter the data.

| Approach | Starting Material | Key Reaction Type | Goal of Synthesis | Reference |

|---|---|---|---|---|

| Total Synthesis | Simple precursors | Ring-Closing Metathesis, Aldol Reaction | Access to enantiomer and core structure | researchgate.net, acs.org, researchgate.net |

| Semi-synthesis | Natural (+)-tonantzitlolone | Esterification/Acylation | Creation of a series of derivatives for SAR | rsc.org, researchgate.net |

| Analogue Synthesis | Advanced synthetic intermediate | Side-chain modification | Elucidation of stereochemistry, SAR studies | researchgate.net |

Structure-Activity Relationship (SAR) Studies in Synthetic Modifications

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its synthetic modifications relate to their biological effects. Through quantitative structure-activity relationship (QSAR) analysis, this compound has been shown to be structurally similar to the protein kinase C (PKC) activator bryostatin (B1237437) 1 and its analogues. nih.govresearchgate.net This similarity suggested that this compound likely affects the PKC family, a hypothesis that was subsequently validated. nih.gov

Further investigations revealed that this compound is a potent activator of PKC, specifically showing activity towards the PKCα and PKCθ isoforms in vitro. nih.gov In the context of clear cell renal cell carcinoma (CCRCC) cells, its cytotoxic effects were found to be primarily dependent on PKCθ. nih.govresearchgate.net The activation of PKCθ by this compound leads to the inhibition of the insulin (B600854) pathway and activation of heat shock factor 1 (HSF1). nih.gov

The cytotoxic profile of this compound is remarkably similar to that of (‐)-englerin A, another natural product, despite their distinct chemical structures. researchgate.netnih.gov This led to the discovery that this compound, like englerin A, targets and activates transient receptor potential canonical (TRPC) channels, specifically TRPC1/4/5. nih.gov SAR studies on derivatives are crucial for pinpointing the exact pharmacophore responsible for these activities. By comparing the bioactivity of various synthetically produced analogues, researchers can determine which parts of the molecule are essential for target binding and activation. acs.org For example, the cytotoxic activity of various this compound derivatives has been evaluated against cancer cell lines such as K562 (leukemia), with some compounds displaying clear activity. researchgate.net

Table 2: Structure-Activity Relationship Highlights for this compound and Analogues This table is interactive. You can sort and filter the data.

| Compound / Analogue | Structural Feature / Comparison | Observed Biological Activity / Target | Reference |

|---|---|---|---|

| This compound (TZL) | Core macrocyclic diterpene structure | Dual PKCα and PKCθ activator; Cytotoxicity in CCRCC cells is PKCθ-dependent. | nih.gov |

| This compound (TZL) | Compared to Englerin A | Potent activator of TRPC1/4/5 channels with nanomolar efficacy. | nih.gov |

| This compound (TZL) | QSAR analysis | Structurally similar to PKC activator bryostatin 1. | nih.gov, researchgate.net |

| This compound Derivatives | Modifications to the parent structure | Evaluated for antiproliferative activity against selected cancer cell lines (e.g., K562). | rsc.org, researchgate.net |

| This compound B | Different side chain from TZL A | Antitumor active; (R)-configuration at side chain stereocenter determined via synthesis. | researchgate.net |

Molecular and Cellular Mechanisms of Action: Preclinical Investigations of Tonantzitlolone

Modulation of Intracellular Signaling Pathways

Tonantzitlolone, a diterpene ester originally isolated from the Mexican plant Stillingia sanguinolenta, has been the subject of preclinical research to elucidate its molecular and cellular mechanisms of action. nih.gov These investigations have revealed its ability to modulate key intracellular signaling pathways, positioning it as a compound of interest for further study.

Protein Kinase C (PKC) Isoform Activation and Downstream Effects

This compound is a potent activator of the Protein Kinase C (PKC) family of enzymes. researchgate.netresearchgate.net The PKC family consists of multiple isoforms that regulate diverse cellular processes. sigmaaldrich.com this compound's effects are not uniform across all PKC isoforms, demonstrating a degree of selectivity that dictates its subsequent cellular impact. nih.govresearchgate.net

In vitro kinase assays have demonstrated that this compound effectively activates PKCα and PKCθ, while not stimulating other isoforms like PKCδ. nih.govresearchgate.net Although it acts as a dual activator of PKCα and PKCθ, its cytotoxic effects in clear cell renal cell carcinoma (CCRCC) cells are primarily dependent on the activation of PKCθ. nih.govnih.gov Silencing PKCθ with small interference RNA partially rescued cancer cells from this compound-induced cytotoxicity, whereas silencing PKCα had no such effect. researchgate.net

| PKC Isoform | Effect of this compound | Experimental Context | Reference |

|---|---|---|---|

| PKCα | Activation | In vitro kinase assay with purified protein | nih.govresearchgate.net |

| PKCθ | Activation | In vitro kinase assay with purified protein | nih.govresearchgate.net |

| PKCδ | No Activation | In vitro kinase assay with purified protein | researchgate.net |

A significant consequence of PKCθ activation by this compound is the induction of an insulin-resistant phenotype. nih.govnih.gov This occurs through the inhibition of Insulin (B600854) Receptor Substrate 1 (IRS1) and the subsequent suppression of the PI3K/Akt signaling pathway. nih.govnih.govresearchgate.net The IRS-1/PI3K/Akt pathway is a central regulator of insulin action and glucose metabolism. consensus.app By disrupting this cascade, this compound effectively hinders the cell's ability to respond to insulin signaling. nih.govnih.gov

Concurrently with its effects on insulin signaling, this compound activates the Heat Shock Factor 1 (HSF1) transcription factor. nih.govnih.govaacrjournals.org This activation is dependent on PKCθ, as demonstrated by in vitro kinase assays showing that this compound induces PKCθ-dependent phosphorylation of HSF1. nih.govresearchgate.netresearchgate.net The activation of HSF1 is a critical component of this compound's mechanism, contributing to a state of synthetic lethality in cancer cells. nih.govresearchgate.net

The dual actions of this compound—inhibiting the insulin pathway while activating HSF1—drive a significant metabolic reprogramming within the cell. nih.govnih.gov Specifically, it forces an increased dependency on glucose for survival. nih.gov This is because HSF1 is known to enhance a tumor's reliance on glucose through a transcriptional program that is independent of the classic heat shock response. nih.gov By simultaneously starving the cells of the ability to efficiently utilize glucose (via insulin resistance) and increasing their demand for it (via HSF1 activation), this compound creates a "metabolic catastrophe" for cancer cells. nih.govnih.gov The cytotoxicity of this compound has been shown to be dependent on the extracellular glucose concentration, being more effective in low-glucose conditions. researchgate.net

Activation of Heat Shock Factor 1 (HSF1) Transcription Factor

Interaction with Transient Receptor Potential Canonical (TRPC) Channels

In addition to its effects on the PKC pathway, this compound has been identified as a potent agonist of Transient Receptor Potential Canonical (TRPC) channels, specifically the TRPC1/4/5 subfamily. nih.gov This action is similar to that of another natural product, (-)-englerin A, despite their distinct chemical structures. researchgate.netnih.gov TRPC channels are non-selective cation channels that play a role in calcium signaling. mdpi.comnih.gov

This compound activates both homomeric TRPC4 and TRPC5 channels, as well as heteromeric TRPC1/4 and TRPC1/5 channels, with nanomolar potency. nih.govnih.gov Studies using modified HEK293 cells overexpressing these channels have determined the half-maximal effective concentrations (EC50) for this compound's activity. nih.govnih.gov The activation of these channels by this compound is reversible and can be blocked by the TRPC1/4/5 inhibitor Pico145. nih.gov The mechanism of activation appears to be from the extracellular side, as this compound was effective when applied to the outside of excised membrane patches but not the inside. nih.gov It is noteworthy that this compound did not activate other channels such as TRPC3, TRPV4, or TRPM2, indicating a degree of selectivity. nih.gov

| TRPC Channel | EC50 of this compound (nM) | Experimental System | Reference |

|---|---|---|---|

| TRPC4-TRPC1 | 140.6 ± 21.5 | Overexpressed in HEK293 cells | nih.govnih.gov |

| TRPC4 (homomeric) | 123.1 ± 8.6 | Overexpressed in HEK293 cells | nih.govnih.gov |

| TRPC5 (homomeric) | 83.6 ± 9.0 | Overexpressed in HEK293 cells | nih.govnih.gov |

| TRPC5-TRPC1 | 61.6 ± 10.6 | Overexpressed in HEK293 cells | nih.govnih.gov |

TRPC1/4/5 Channel Activation Profile

This compound (TZL) has been identified as a potent activator of certain members of the Transient Receptor Potential Canonical (TRPC) family of ion channels. nih.govnih.gov Specifically, it activates homomeric TRPC4 and TRPC5 channels, as well as heteromeric channels that include the TRPC1 subunit. nih.govwhiterose.ac.uk The activation by TZL is reversible upon washout. nih.govwhiterose.ac.uk The potency of this compound has been quantified, showing it to be a nanomolar activator of these channels. nih.govwhiterose.ac.uk

The activation of these channels by TZL leads to an increase in intracellular calcium (Ca2+) concentration. nih.govwhiterose.ac.uk This effect has been observed in various cell lines, including renal cell carcinoma A498 cells, which endogenously express TRPC1 and TRPC4, and in modified HEK293 cells engineered to overexpress specific TRPC channel subunits. nih.gov The activation profile is similar to that of another known TRPC1/4/5 activator, (-)-englerin A, although they are chemically distinct compounds. nih.gov

Table 1: Potency of this compound on TRPC1/4/5 Channel Isoforms This table summarizes the half-maximal effective concentration (EC50) values of this compound for different TRPC channel compositions.

| Channel Composition | EC50 (nM) |

| Homomeric TRPC4 | 123 |

| Homomeric TRPC5 | 83 |

| TRPC4-TRPC1 (concatemers) | 140 |

| TRPC5-TRPC1 (concatemers) | 61 |

Data sourced from Rubaiy et al., as cited in a 2019 review. nih.gov

Characterization of Activation Site and Mechanism (e.g., Extracellular Access, Membrane-Delimited Effect)

Investigations into the mechanism of this compound's action on TRPC channels have revealed a membrane-delimited effect. nih.govwhiterose.ac.uk This was demonstrated in experiments using excised membrane patches, where the application of TZL still resulted in channel activation, suggesting that intracellular organelles and signaling messengers are not required for its effect. nih.govwhiterose.ac.uk

Furthermore, studies using inside-out and outside-out patch-clamp techniques on cells overexpressing TRPC5 have indicated that the binding site for TZL is accessible from the extracellular side. nih.govwhiterose.ac.uk When TZL was applied to the intracellular surface of an inside-out patch, it failed to activate the channels. nih.gov In contrast, application to the extracellular surface of an outside-out patch consistently activated large currents. nih.gov This suggests that the binding site is either located on the extracellular domain of the channel or is accessible via the outer leaflet of the lipid bilayer. nih.govwhiterose.ac.uk

Functional Selectivity within the TRPC Subfamily

This compound exhibits functional selectivity for the TRPC1/4/5 subfamily of channels. nih.govwhiterose.ac.uk To assess its specificity, TZL was tested against other members of the broader TRP superfamily. whiterose.ac.uk At a concentration of 1 µM, which is well above its EC50 for TRPC1/4/5 channels, this compound did not activate TRPC3, another member of the TRPC family. whiterose.ac.uk Similarly, it failed to activate TRPV4 (a member of the TRPV family) and TRPM2 (a member of the TRPM family). whiterose.ac.uk The lack of activation of these other channels was confirmed by the successful activation of these channels by their known respective agonists. whiterose.ac.uk This indicates a relatively specific action of this compound on the TRPC1/4/5 channel group. nih.govwhiterose.ac.uk

Influence on Cell Cycle and Mitotic Processes

Kinesin-5 Mitotic Motor Protein Inhibition by this compound A

This compound A has been shown to possess cytostatic activity by targeting a key component of the mitotic machinery. researchgate.netnih.gov Specifically, it inhibits the function of the kinesin-5 motor protein (also known as Eg5 or KSP). researchgate.netnih.govduke.edu This inhibition was confirmed in in vitro single-molecule motility assays, which demonstrated that this compound A interferes with the binding of kinesin-5 to its microtubule partners in a concentration-dependent manner. researchgate.netnih.gov Both the natural form of this compound A and its synthetic enantiomer were found to inhibit kinesin-5. researchgate.netnih.gov

Induction of Monoastral Spindle Formation

A characteristic cellular phenotype resulting from the inhibition of kinesin-5 is the formation of monoastral spindles during mitosis. researchgate.netnih.gov Kinesin-5 is a homotetrameric motor protein that is essential for establishing a bipolar spindle by pushing apart antiparallel microtubules. researchgate.net By inhibiting this motor, this compound A disrupts this process, leading to the collapse of the spindle into a single aster of microtubules organized around a central point. researchgate.netnih.govscielo.org.mx Both natural this compound A and its synthetic enantiomer have been observed to induce this monoastral spindle phenotype in cells. researchgate.netnih.govduke.edu

Differential Effects on Kinesin-1 Function

To determine the specificity of its action on kinesin motors, the effect of this compound A on conventional kinesin-1 was investigated. researchgate.netnih.gov In contrast to its inhibitory effect on kinesin-5, this compound A and its synthetic enantiomer did not affect the function of kinesin-1. researchgate.netnih.govduke.edu This finding indicates that this compound A is not a general, non-specific inhibitor of all kinesin motor proteins but shows a degree of selectivity for the mitotic kinesin-5. researchgate.netnih.gov

Interaction with Neurobiological Systems (Specific to this compound B)

This compound B, a diterpene isolated from the roots of Stillingia loranthacea, has demonstrated notable interactions with neurobiological systems, particularly the endogenous opioid system, in preclinical investigations. nih.gov These studies have begun to elucidate the mechanisms through which this natural compound exerts its effects, pointing towards a modulation of opioid pathways rather than direct receptor agonism.

Modulation of the Endogenous Opioid System

Preclinical research indicates that this compound B modulates the endogenous opioid system to produce antinociception, the reduction of pain sensitivity. nih.gov The endogenous opioid system is a widespread network of neurons that produce opioid peptides like endorphins, enkephalins, and dynorphins. researchgate.netmdpi.com These peptides act as neurotransmitters and neuromodulators, binding to opioid receptors (μ, δ, and κ) to regulate various physiological processes, including pain, mood, and stress responses. researchgate.netmdpi.comfrontiersin.org

Studies in mouse models of pain have shown that the antinociceptive effects of this compound B are diminished by the administration of opioid antagonists. nih.gov This suggests that the pain-relieving properties of this compound B are dependent on a functional opioid system. The compound itself does not show significant chemical similarity to known opioid agonists, indicating that its mechanism of action is likely indirect. nih.gov Instead of directly activating opioid receptors, this compound B appears to influence the system by enhancing the availability or action of endogenous opioid peptides. nih.gov

Gene Expression Regulation in Opioid Pathways (e.g., Preproenkephalin - PENK)

A key finding in the preclinical investigation of this compound B is its ability to regulate gene expression within opioid pathways. Specifically, treatment with this compound B has been shown to increase the gene expression of preproenkephalin (PENK) in the spinal cord of mice. nih.gov PENK is the precursor protein for enkephalins, a class of endogenous opioid peptides. nih.gov

The upregulation of PENK gene expression suggests that this compound B enhances the synthesis of enkephalins. nih.gov Enkephalins are found at high levels in the brain and endocrine tissues and play a significant role in pain modulation and other physiological functions. nih.gov By increasing the transcription of the PENK gene, this compound B effectively boosts the production of these natural pain-relieving peptides, thereby modulating the endogenous opioid system. nih.gov

This mechanism of action, focused on the regulation of gene expression, distinguishes this compound B from traditional opioid drugs that directly bind to and activate opioid receptors. nih.govresed.es The table below summarizes the effect of this compound B on PENK gene expression.

| Compound | Effect on PENK Gene Expression | Location of Measurement | Reference |

| This compound B | Increased | Spinal Cord (Mice) | nih.gov |

Receptor Involvement and Specificity (κ-, δ-, and μ-Opioid Receptors)

The antinociceptive effects of this compound B appear to involve all three major types of opioid receptors: kappa (κ), delta (δ), and mu (μ). nih.gov Opioid receptors are G-protein-coupled receptors distributed throughout the central and peripheral nervous systems. nih.govfrontiersin.org Each receptor subtype is associated with distinct physiological and pharmacological effects. guidetopharmacology.org

In preclinical studies, the pain-relieving effects of this compound B were reduced by the administration of specific antagonists for each of the κ-, δ-, and μ-opioid receptors. nih.gov This indicates that the downstream effects of the increased enkephalin levels, prompted by this compound B, are mediated through the activation of all three receptor types.

The involvement of κ-, δ-, and μ-opioid receptors is detailed in the table below, showing the antagonists used in preclinical studies to probe the mechanism of this compound B.

| Receptor Type | Antagonist Used | Effect on this compound B-induced Antinociception | Reference |

| Non-selective Opioid | Naloxone | Diminished | nih.gov |

| κ-Opioid Receptor | NOR-BNI | Diminished | nih.gov |

| δ-Opioid Receptor | Naltrindole | Diminished | nih.gov |

| μ-Opioid Receptor | CTOP | Diminished | nih.gov |

This broad involvement of all three opioid receptor subtypes underscores the comprehensive modulatory effect of this compound B on the endogenous opioid system. nih.gov

Advanced Preclinical Research Methodologies and Analytical Approaches for Tonantzitlolone

In Vitro Cellular and Biochemical Assays

Kinase Activity Assays and Isoform Selectivity Profiling

Tonantzitlolone has been identified as a potent activator of Protein Kinase C (PKC). nih.gov Initial screenings using a pan-PKC kinase assay with whole protein extracts from clear cell renal cell carcinoma (CCRCC) 786-0 cells demonstrated that this compound effectively activates PKC. nih.govresearchgate.net This was confirmed in experiments where lysates treated with this compound showed a significant increase in PKC activity. researchgate.netresearchgate.net

To understand the specific isoforms of PKC that this compound interacts with, in vitro kinase assays were performed using purified proteins. These studies revealed that this compound exhibits a degree of isoform selectivity. Specifically, it was found to efficiently activate PKCθ and PKCα, but not PKCδ. nih.govresearchgate.net This dual activation of PKCα and PKCθ suggests a more complex mechanism of action than compounds that are selective for a single isoform. researchgate.net The profile of this compound in the NCI-60 screen was noted to be very similar to that of englerin A, a known PKCθ activator, further supporting the role of PKC activation in its biological activity. nih.gov

The general methodology for such kinase activity assays involves incubating the kinase, the compound of interest (e.g., this compound), and a substrate in the presence of ATP. The level of phosphorylation of the substrate is then measured, often using radiometric or fluorescence-based methods, to determine the extent of kinase activation or inhibition. reactionbiology.comeurofinsdiscovery.com Selectivity profiling is a crucial extension of this, where the compound is tested against a panel of different kinases to determine its specificity, which is vital for minimizing off-target effects. reactionbiology.com

Table 1: this compound PKC Isoform Selectivity This table summarizes the observed effects of this compound on different PKC isoforms based on in vitro kinase assays.

| PKC Isoform | Effect of this compound | Reference |

| PKCα | Activation | nih.govresearchgate.net |

| PKCδ | No Activation | nih.govresearchgate.net |

| PKCθ | Activation | nih.govresearchgate.net |

Cell-Based Functional Assays (e.g., Glucose Uptake, Intracellular Calcium Measurement)

Cell-based functional assays are critical for understanding the downstream cellular consequences of this compound's activity. One of the key functional effects identified is its impact on glucose metabolism.

Glucose Uptake: Studies have shown that this compound affects glucose uptake in cancer cells. researchgate.net A common method to measure this is through the use of a fluorescently labeled glucose analog, such as 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG). researchgate.netnih.govcaymanchem.com This analog is taken up by cells through glucose transporters but is not fully metabolized, allowing it to accumulate intracellularly. biocompare.com The amount of accumulated 2-NBDG, which is directly proportional to glucose uptake, can then be quantified using fluorescence microscopy or flow cytometry. caymanchem.com Research indicates that this compound's activation of PKCθ leads to an insulin-resistant phenotype, which in turn affects glucose transport. researchgate.net

Intracellular Calcium Measurement: While direct studies on this compound's effect on intracellular calcium are not extensively detailed in the provided context, the activation of PKC is often linked to calcium signaling pathways. Assays to measure intracellular calcium concentration ([Ca²⁺]i) typically employ fluorescent calcium indicators like Fura-2. nih.gov These dyes bind to calcium, and their fluorescence properties change upon binding, allowing for the real-time measurement of [Ca²⁺]i changes in single living cells. nih.gov Given that PKC activation can be calcium-dependent, investigating the interplay between this compound, PKC, and intracellular calcium levels would be a logical step in elucidating its complete mechanism of action.

Molecular Interaction Studies (e.g., Protein Binding, Enzyme Activity)

Understanding the direct molecular interactions of this compound is fundamental to explaining its biological effects.

Protein Binding: The primary protein targets of this compound that have been identified are the Protein Kinase C (PKC) isoforms, specifically PKCα and PKCθ. nih.govresearchgate.net The binding of this compound to these kinases is what initiates their activation. Further molecular interaction studies could involve techniques like protein-fragment complementation assays (PCAs) or label-free methods such as grating-coupled interferometry (GCI) to quantitatively analyze the binding affinity and kinetics. nih.govmalvernpanalytical.com Computational studies, including molecular docking and molecular dynamics simulations, can also provide insights into the binding mode and the specific amino acid residues involved in the interaction between this compound and the kinase active site. researchgate.net

Enzyme Activity: The activation of PKC by this compound is a direct modulation of enzyme activity. nih.govresearchgate.net In vitro kinase assays have demonstrated that this compound can induce the PKCθ-dependent phosphorylation of Heat Shock Factor 1 (HSF1). nih.govresearchgate.net This indicates that this compound not only binds to and activates PKCθ but also triggers its catalytic function, leading to the phosphorylation of downstream substrates. The interactions between substrates and the enzyme's active site, which can be influenced by compounds like this compound, are crucial for the catalytic reaction. nih.gov The enzymatic activity of PKC is central to the cytotoxic effects of this compound observed in certain cancer cells. nih.gov

In Vivo Preclinical Models (Non-Human Organism-Level Studies)

Assessment of Pharmacological Effects in Defined Animal Models (e.g., Antinociception in Mice)

The pharmacological effects of this compound B, a diterpene isolated from Stillingia loranthacea, have been investigated in mouse models of pain. nih.gov These studies are crucial for evaluating the therapeutic potential of the compound in a whole-organism context. imavita.commdpi.com

In these preclinical models, this compound B was shown to produce antinociceptive effects in various pain models, including the formalin test, inflammation induced by Complete Freund's Adjuvant (CFA), the tail-flick test, and the cold plate test in male Swiss mice. nih.gov The antinociceptive effects were observed without impairing the motor function of the mice. nih.gov Further investigation revealed that the antinociceptive effects of this compound B in the tail flick and cold plate tests were diminished by opioid antagonists, indicating the involvement of κ-, δ-, and μ-opioid receptors. nih.gov This suggests that this compound B modulates the endogenous opioid system to produce its pain-relieving effects. nih.gov

Table 2: Antinociceptive Effects of this compound B in Murine Pain Models This table summarizes the findings from in vivo studies on the pain-relieving effects of this compound B.

| Pain Model | Observed Effect of this compound B | Implied Mechanism | Reference |

| Formalin Test | Antinociception | - | nih.gov |

| Complete Freund's Adjuvant (CFA)-induced Inflammation | Antinociception without altering paw edema | - | nih.gov |

| Tail Flick Test | Antinociception | Involvement of opioid receptors | nih.gov |

| Cold Plate Test | Antinociception | Involvement of opioid receptors | nih.gov |

Gene Expression Analysis in Animal Tissues (e.g., Spinal Cord)

To further explore the mechanisms underlying its in vivo effects, gene expression analysis has been performed in animal tissues. Following treatment with this compound B, the expression of the preproenkephalin (PENK) gene was measured in the spinal cord of mice using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). nih.gov

The results showed that treatment with this compound B increased the expression of the PENK gene in the spinal cord. nih.gov PENK is a precursor to enkephalins, which are endogenous opioid peptides. This finding supports the hypothesis that this compound B promotes antinociception by enhancing the transcription of PENK, thereby modulating the endogenous opioid system. nih.gov Gene expression analysis in relevant tissues like the spinal cord provides valuable molecular-level insights into how a compound exerts its pharmacological effects in vivo. forschung3r.chnih.govnih.gov

Biophysical and Structural Characterization Techniques

The definitive characterization of this compound relies on a suite of biophysical and analytical techniques that together provide a comprehensive understanding of its structure, purity, and identity.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure and absolute configuration of chiral molecules like this compound. d-nb.infoox.ac.uk For this compound A, single-crystal X-ray analysis was instrumental in confirming its molecular connectivity and, crucially, its absolute configuration. scielo.org.mxscielo.org.mx

The analysis not only established the compound's stereochemistry but also revealed key structural features, such as two intramolecular hydrogen bonds that contribute to a degree of rigidity in its conformation. scielo.org.mxscielo.org.mx This structural insight was consistent with data obtained from NMR spectroscopy, indicating that the conformation observed in the solid crystal state is relevant to its structure in solution. scielo.org.mx The determination was performed using a Bruker D8 Venture automatic diffractometer with Cu Kα radiation. scielo.org.mxscielo.org.mx The established absolute configuration for this compound A was found to be identical to that of a related compound isolated from Stillingia lineata. scielo.org.mx

Table 1: Summary of X-ray Crystallography Findings for this compound A

| Parameter | Finding | Source |

|---|---|---|

| Method | Single-Crystal X-ray Diffraction | scielo.org.mxscielo.org.mx |

| Instrument | Bruker D8 Venture Diffractometer | scielo.org.mxscielo.org.mx |

| Primary Outcome | Confirmed molecular connectivity and absolute configuration. | scielo.org.mxscielo.org.mx |

| Key Structural Insight | Identified two intramolecular hydrogen bonds, suggesting structural rigidity. | scielo.org.mxscielo.org.mx |

| Correlation | The conformation determined by X-ray analysis was in agreement with NMR data. | scielo.org.mx |

Spectroscopic Analysis (e.g., NMR, EIMS) for Research Material Characterization

Spectroscopic methods are fundamental for the initial characterization and structural elucidation of research materials like this compound. utoronto.casavemyexams.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Electron Ionization Mass Spectrometry (EIMS) have been pivotal in analyzing this compound. scielo.org.mxuba.ar

The molecular formula of this compound A, C₂₆H₄₀O₇, was established through the combined analysis of its NMR and EIMS data. scielo.org.mx

¹³C NMR Spectroscopy: The ¹³C NMR spectrum for this compound A displayed 26 distinct carbon signals. These signals were further defined by DEPT (Distortionless Enhancement by Polarization Transfer) experiments to comprise seven methyl groups, four methylenes, nine methines (including four bonded to oxygen), and six non-protonated carbons (including two carbonyls). scielo.org.mx

¹H NMR Spectroscopy: The proton NMR spectrum provided detailed information about the hydrogen environments within the molecule. Analysis of Nuclear Overhauser Effect Spectroscopy (NOESY) correlations, which indicate spatial proximity between protons, helped to confirm the conformation that was later verified by X-ray crystallography. scielo.org.mxresearchgate.net

Table 2: Selected NMR Data for this compound A Characterization

| Technique | Observation | Significance | Source |

|---|---|---|---|

| ¹³C NMR | 26 carbon signals | Corresponds to the carbon skeleton of the molecule. | scielo.org.mx |

| DEPT | Defined carbon types (CH₃, CH₂, CH, C) | Aided in the detailed assignment of the carbon skeleton. | scielo.org.mx |

| ¹H NMR / NOESY | Showed key correlations between protons | Provided evidence for the molecule's 3D conformation in solution. | scielo.org.mxresearchgate.net |

| EIMS & NMR | Combined analysis | Established the molecular formula as C₂₆H₄₀O₇. | scielo.org.mx |

Chromatographic Methods (e.g., LC-MS) for Purity and Identity Confirmation

Chromatographic methods, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for confirming the purity and identity of chemical compounds during preclinical research. chemyx.comesogu.edu.tr LC-MS combines the powerful separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. chemyx.com This combination is highly effective for analyzing complex mixtures, verifying the identity of a target compound, and assessing its purity. esogu.edu.trnih.gov

In the context of this compound research, LC-MS serves several critical functions:

Purity Assessment: Following isolation from natural sources or chemical synthesis, LC separates this compound from any remaining impurities, starting materials, or byproducts. The mass spectrometer then provides a signal corresponding to the mass-to-charge ratio (m/z) of the eluting compounds, allowing for the quantification of impurities relative to the main compound. nih.govchromatographyonline.com

Identity Confirmation: The mass spectrometer component of an LC-MS system provides a precise mass measurement of the analyte. For this compound (C₂₆H₄₀O₇), this would correspond to a specific molecular weight. Confirming that the major peak in the chromatogram has the correct mass provides strong evidence of the compound's identity. chemyx.com

Stability Analysis: LC-MS can be used in stability studies to detect and identify any degradation products that may form over time or under specific storage conditions.

The sensitivity of LC-MS allows for the detection of even trace-level impurities, which is crucial for ensuring the quality of the material used in subsequent biological assays. nih.govchromatographyonline.com

Computational Chemistry and In Silico Modeling

Computational chemistry and in silico modeling provide powerful predictive tools in drug discovery, enabling researchers to forecast a compound's biological activity and understand its relationships with other molecules before extensive laboratory testing. aganitha.aifrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that correlates the chemical structure of compounds with their biological activity. wikipedia.orgamazon.com For this compound (TZL), QSAR modeling has been employed to predict its biological targets. oncotarget.comnih.gov

This prediction was carried out using systems pharmacology platforms that utilize QSAR to analyze and compare the biological effects of small molecules. oncotarget.comnih.gov Such analyses help to generate hypotheses about a compound's mechanism of action by comparing its structural or physicochemical properties to those of a large database of compounds with known activities. wikipedia.orgmdpi.com This approach is foundational for guiding further experimental validation and understanding how the specific structural features of this compound contribute to its biological function. mdpi.com

Molecular Similarity Analysis and Predictive Modeling

Molecular similarity analysis is a cornerstone of predictive modeling in chemical informatics. acs.orgnih.gov It operates on the principle that structurally similar molecules are likely to have similar biological properties. This approach was used to gain insight into the mechanism of action of this compound. oncotarget.comnih.gov

By analyzing its response pattern across the NCI-60 panel of human cancer cell lines and comparing it to a database of known compounds, researchers found that this compound's activity profile was highly similar to that of Englerin A, a known PKCθ activator. oncotarget.comnih.gov This high correlation (Pearson correlation of 0.91) strongly suggested that this compound might share a similar mechanism of action, a prediction that was later confirmed experimentally. oncotarget.comnih.gov

Furthermore, QSAR-based modeling identified other structurally related compounds, providing a broader context for this compound's potential biological activities and off-target effects. oncotarget.comnih.govacs.org

Table 3: Compounds Identified as Structurally Similar to this compound via QSAR Modeling

| Rank | Compound in Database | Similarity (%) | Source |

|---|---|---|---|

| 1 | Bryostatin (B1237437) Analogue (8) | 82.11 | oncotarget.comnih.gov |

| 2 | Bryostatin Analogue (9) | 80.41 | oncotarget.comnih.gov |

This predictive modeling is crucial for prioritizing research efforts and designing experiments to efficiently elucidate a new compound's biological role. nih.gov

Future Directions and Emerging Research Avenues for Tonantzitlolone

Elucidation of Additional Molecular Targets and Pathways

Initial studies have identified tonantzitlolone as a potent activator of Protein Kinase C (PKC) and Transient Receptor Potential Canonical (TRPC) channels. nih.govnih.gov Specifically, it acts as a dual activator of PKCα and PKCθ in vitro. nih.govoncotarget.com In the context of clear cell renal cell carcinoma (CCRCC), its cytotoxic effects are predominantly mediated through PKCθ. nih.govoncotarget.com This activation triggers a cascade of events, including the inhibition of Insulin (B600854) Receptor Substrate 1 (IRS1) and the PI3K/Akt pathway, which induces an insulin-resistant phenotype in cancer cells. oncotarget.commdpi.comaacrjournals.org Concurrently, this compound activates Heat Shock Factor 1 (HSF1), which paradoxically increases the cancer cells' dependency on glucose. nih.govmdpi.com This dual action leads to a "metabolic catastrophe," effectively starving the cells while increasing their need for glucose, a mechanism shared with the structurally distinct diterpene, englerin A. nih.govoncotarget.comaacrjournals.org

Another major target class identified for this compound is the TRPC channel family, specifically TRPC1/4/5 channels. nih.govnih.gov Research shows that this compound is a nanomolar potency activator of these calcium-permeable ion channels. nih.govwhiterose.ac.uk Its effect is similar to that of englerin A, suggesting that TRPC channel activation is a key component of its cytotoxic effect. nih.govnih.gov The activation appears to occur via an extracellular site on the channel. nih.gov

Future research will likely focus on identifying other potential molecular targets to explain its full range of biological effects. For instance, research on this compound A and its synthetic enantiomer revealed an inhibitory effect on the kinesin-5 mitotic motor protein, which is distinct from its effects on PKC and TRPC channels. uni-hannover.denih.gov This suggests that this compound may be a polypharmacological agent, acting on multiple cellular systems. Unbiased screening approaches could uncover additional interacting proteins and pathways, providing a more comprehensive understanding of its mechanism and potentially revealing new therapeutic applications, such as its observed anti-chikungunya virus activity. researchgate.net

Development of Novel Synthetic Routes for Complex Analogues

The total synthesis of this compound has been accomplished, establishing its absolute configuration. researchgate.netacs.org Key strategies in these synthetic routes have included the Julia olefination, highly stereoselective aldol (B89426) reactions, and E-selective ring-closing metathesis to construct the complex macrocyclic core. acs.orgnih.gov

Building on these foundational synthetic achievements, a significant future direction is the development of more efficient and flexible synthetic routes to produce a diverse library of this compound analogues. rsc.orgwgtn.ac.nz The goal of these efforts is to systematically explore the structure-activity relationship (SAR) of the molecule. wgtn.ac.nz By modifying specific functional groups and stereocenters, researchers can probe which parts of the molecule are essential for its biological activity and selectivity. For example, the synthesis of a series of this compound-derived diterpenes has already been undertaken to evaluate their antiproliferative activities. rsc.org Developing routes that allow for late-stage diversification would be particularly valuable for rapidly generating analogues with varied properties. mdpi.com Such studies are crucial for optimizing potency against desired targets while potentially reducing off-target effects, a key step in advancing a natural product lead toward clinical consideration. uni-hannover.de

Advanced Preclinical Characterization of Biological Activities and Potency

Preclinical studies have established that this compound exhibits potent cytotoxicity, with a notable selectivity for renal cancer cells in the NCI-60 human tumor cell line screen. researchgate.netnih.gov Its mechanism involves inducing a metabolic crisis in these cells through the dual activation of PKCθ and HSF1. nih.govoncotarget.com Furthermore, its activity as a potent agonist of TRPC1/4/5 channels has been quantified, demonstrating its ability to activate these channels at nanomolar concentrations. nih.govnih.gov The effects are reversible upon washout and can be blocked by the TRPC1/4/5 inhibitor Pico145. nih.gov

Advanced preclinical characterization will be essential to build upon these findings. This includes expanding the evaluation of this compound and its optimized analogues across a wider range of cancer types to identify other sensitive malignancies. Investigating its efficacy in more complex preclinical models, such as patient-derived xenografts and organoids, will provide more clinically relevant data. Further research is also needed to fully characterize its antiviral properties, as preliminary studies have shown it can inhibit the chikungunya virus. researchgate.netmdpi.com

| Channel Target | EC₅₀ Value (nM) | Reference |

|---|---|---|

| TRPC4 | 123 | nih.govnih.gov |

| TRPC5 | 83 | nih.govnih.gov |

| TRPC4-TRPC1 (concatemer) | 140 | nih.govnih.gov |

| TRPC5-TRPC1 (concatemer) | 61 | nih.govnih.gov |

Application of Systems Biology and Omics Approaches to Understand Complex Interactions

To date, research on this compound has largely followed a traditional, target-based approach. However, the complexity of its known interactions—affecting metabolic pathways, ion channels, and mitotic proteins—makes it an ideal candidate for investigation using systems biology and multi-omics approaches. nih.govfrontiersin.org These holistic methods, including genomics, transcriptomics, proteomics, and metabolomics, can provide an unbiased, global view of the cellular response to the compound. nih.govamazon.com

Future application of these technologies could map the comprehensive changes in gene expression, protein levels, and metabolite concentrations that occur in cancer cells following treatment with this compound. This could confirm the downstream effects of known targets like PKCθ and TRPC5 and, more importantly, uncover novel pathways and off-target effects that are currently unknown. portlandpress.comresearchgate.net For example, a metabolomics study could detail the precise metabolic shifts that lead to the observed "metabolic catastrophe." nih.gov Furthermore, comparing the omics profiles of sensitive versus resistant cell lines could identify biomarkers for predicting response and reveal potential mechanisms of drug resistance. frontiersin.org Integrating these large datasets can build predictive models of this compound's action, guiding the development of more effective analogues and combination therapies. amazon.com

Exploration of Stereoisomeric Effects on Biological Activity

The stereochemistry of a complex natural product is often critical to its biological function. A fascinating area of emerging research for this compound is the exploration of how its different stereoisomers affect its activity. A key study in this area compared the biological effects of naturally occurring (+)-tonantzitlolone A with its chemically synthesized enantiomer, (-)-tonantzitlolone A. uni-hannover.denih.gov

Both enantiomers were found to inhibit cell proliferation and induce the formation of monoastral spindles in cells, which is indicative of kinesin-5 inhibition. uni-hannover.denih.govresearchgate.net However, in vitro single-molecule motility assays revealed that the synthetic enantiomer had a more pronounced inhibitory effect on kinesin-5's binding to microtubules. uni-hannover.denih.gov Importantly, neither enantiomer affected the function of conventional kinesin-1, indicating a degree of specificity. uni-hannover.denih.gov This discovery is significant as it demonstrates that the "unnatural" stereoisomer can possess enhanced activity against a specific molecular target. This opens up a compelling avenue for future research: the systematic synthesis and evaluation of other stereoisomers and diastereomers of this compound to identify configurations with potentially superior potency or novel target selectivity.

| Activity | Natural (+)-Tonantzitlolone A | Synthetic (-)-Tonantzitlolone A | Reference |

|---|---|---|---|

| Cell Proliferation Inhibition | Active | Active | uni-hannover.denih.gov |

| Monoastral Spindle Formation | Induces | Induces | uni-hannover.de |

| Kinesin-5 Inhibition (in vitro) | Inhibits | Stronger Inhibition | uni-hannover.denih.gov |

| Kinesin-1 Inhibition | No effect | No effect | uni-hannover.denih.gov |

Q & A

Basic Research Questions

What synthetic methodologies are employed for Tonantzitlolone and its derivatives, and what challenges arise in regioselectivity?

Methodological Answer:

this compound synthesis involves multi-step protocols, including Ley–Griffith oxidation, ester coupling, and ketone functionalization. A key challenge is controlling regioselectivity during side-chain introduction (e.g., C4 vs. C8 oxidation). For example, coupling precursor 26 with carboxylic acids under standard conditions yields inseparable regioisomers (e.g., 40 and 41 ), requiring chromatographic separation post-oxidation . Computational modeling of steric and electronic effects at reactive sites (e.g., C4 vs. C10) is recommended to predict regiochemical outcomes .

How is the structural characterization of this compound validated, and what corrections were made to prior assignments?

Methodological Answer:

Structural validation combines NMR (¹H, ¹³C, HMBC, COSY) and X-ray crystallography. Corrections to earlier NMR assignments include resolving discrepancies in H-12α/β and H-13α/β proton signals via NOESY correlations. For instance, the corrected NOESY interaction between H-14 (δH 3.77) and H-13β (δH 1.77) confirmed the oxolane ring conformation, contradicting prior reports . X-ray data (CCDC 1432773) provided unambiguous proof of the δ-lactol and tetrahydrofuran moieties .

What biological targets are associated with this compound’s antiproliferative activity?

Methodological Answer:

this compound disrupts mitotic spindle formation by inhibiting kinesin-5, a mitotic motor protein. In PtK2 porcine kidney cells, derivatives like 32 induce monopolar half-spindles (observed in 33% of mitotic cells at 19 µM). However, IC50 values (e.g., 10-fold higher potency for 32 ) do not linearly correlate with spindle defects, suggesting additional targets like PKCθ/TRPC4/5 pathways . Target validation requires direct enzymatic assays (e.g., kinesin-5 ATPase inhibition) .

Advanced Research Questions

How can researchers resolve contradictions between antiproliferative activity and spindle disruption in this compound derivatives?

Methodological Answer:

Discrepancies arise from off-target effects or differential binding kinetics. To address this:

- Perform time-resolved live-cell imaging to correlate spindle deformation timing with cell cycle arrest.

- Combine proteomic profiling (e.g., affinity purification-mass spectrometry) to identify secondary targets.

- Use isothermal titration calorimetry (ITC) to measure binding affinities for kinesin-5 versus PKCθ .

How to design structure-activity relationship (SAR) studies for this compound derivatives?

Methodological Answer:

Focus on modifying C4, C8, and C10 positions while preserving the diterpene core. Key strategies:

- C4 functionalization : Condense ketone groups with amino agents (e.g., hydroxylamine for oximes 30a/b or semicarbazide for 32 ). Monitor stereochemical stability via NOESY (e.g., E/Z isomer ratios in Table 1) .

- Side-chain hybridization : Replace the ester side chain with fragments from paclitaxel or eleutherobin to enhance microtubule binding. Evaluate using competitive microtubule polymerization assays .

What methodologies optimize this compound synthesis for scalability and stereochemical purity?

Methodological Answer:

- Dynamic kinetic resolution : Use chiral catalysts (e.g., Ru-based) during Ley–Griffith oxidation to control stereochemistry at C10 .

- Flow chemistry : Implement continuous-flow systems for oxidation and coupling steps to minimize side reactions (e.g., enone migration during amine condensation) .

- Crystallization-driven resolution : Exploit differential solubility of diastereomers (e.g., 30a/b ) in hexane/EtOAc gradients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.